N-Phenyl-N'-tolyl-p-phenylenediamine

Diaryl-p-phenylenediamine Melting point Thermal stability

N-Phenyl-N′-tolyl-p-phenylenediamine (CAS 24124-30-9), also referred to as antioxidant BTPD or N-phenyl-N′-p-tolyl-p-phenylenediamine, is a single-component diaryl-p-phenylenediamine (diaryl-PPD) antidegradant. Its structure features an asymmetric N-phenyl/N′-p-tolyl substitution on the p-phenylenediamine core (C19H18N2, MW 274.4 g/mol), placing it between the symmetrical DPPD (N,N′-diphenyl) and the mixed diaryl DTPD (N,N′-ditolyl) in the PPD class.

Molecular Formula C19H18N2
Molecular Weight 274.4 g/mol
CAS No. 24124-30-9
Cat. No. B12709065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-N'-tolyl-p-phenylenediamine
CAS24124-30-9
Molecular FormulaC19H18N2
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3
InChIInChI=1S/C19H18N2/c1-15-7-9-17(10-8-15)21-19-13-11-18(12-14-19)20-16-5-3-2-4-6-16/h2-14,20-21H,1H3
InChIKeyCCDKGPFEBCAAKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl-N'-tolyl-p-phenylenediamine (CAS 24124-30-9): A Single-Component Diaryl-p-Phenylenediamine Antioxidant and Antiozonant for Rubber


N-Phenyl-N′-tolyl-p-phenylenediamine (CAS 24124-30-9), also referred to as antioxidant BTPD or N-phenyl-N′-p-tolyl-p-phenylenediamine, is a single-component diaryl-p-phenylenediamine (diaryl-PPD) antidegradant [1]. Its structure features an asymmetric N-phenyl/N′-p-tolyl substitution on the p-phenylenediamine core (C19H18N2, MW 274.4 g/mol), placing it between the symmetrical DPPD (N,N′-diphenyl) and the mixed diaryl DTPD (N,N′-ditolyl) in the PPD class . It is formally recognized under the Chinese industry standard HG/T 4233-2011 as one of the defined active components of antioxidant DTPD(3100), alongside N,N′-diphenyl-p-phenylenediamine and N,N′-ditolyl-p-phenylenediamine [2]. Commercially, it is available as a purified single-component material rather than solely as part of a mixed composition, enabling precise formulation control.

Why N-Phenyl-N'-tolyl-p-phenylenediamine Cannot Be Interchanged with Generic Diaryl-PPD Mixtures or Alkyl-Aryl PPDs


Diaryl-p-phenylenediamines as a class differ fundamentally from alkyl-aryl PPDs (e.g., 6PPD, IPPD) in their antidegradant performance profile: diaryl-PPDs exhibit superior long-term durability, flex fatigue resistance, and thermal stability, whereas alkyl-aryl PPDs provide superior rapid ozone scavenging [1]. Within the diaryl-PPD subclass, the conventional commercial product DTPD(3100) is a mixed composition containing N,N′-diphenyl-p-phenylenediamine, N,N′-ditolyl-p-phenylenediamine, and N-phenyl-N′-tolyl-p-phenylenediamine in variable proportions, which creates batch-to-batch performance inconsistency [2]. N-Phenyl-N′-tolyl-p-phenylenediamine, as a defined single component, eliminates this variability. Empirical studies demonstrate that among the three individual DTPD components, the N-phenyl-N′-tolyl-p-phenylenediamine component provides the best overall balance of properties, and its single-component form achieves superior thermo-oxidative aging protection compared to the traditional mixed DTPD(3100) [3]. Furthermore, each single component has a distinct maximum loading limit in natural rubber before blooming occurs, meaning that substitution without adjusting dosage can lead to surface defects [4].

Quantitative Differentiation Evidence for N-Phenyl-N'-tolyl-p-phenylenediamine vs. Closest Comparators


Melting Point Elevation vs. Commercial DTPD(3100) Mixture: A Proxy for Purity and Thermal Processing Window

In a direct head-to-head comparative study, the synthesized single-component N-phenyl-N′-tolyl-p-phenylenediamine (designated antioxidant BTPD) exhibited a melting point higher than that of the commercial mixed DTPD(3100) reference [1]. While the absolute melting point value of the single component was not numerically disclosed in the publicly available abstract, the reported difference is qualitatively established as 'higher than.' Commercial DTPD(3100) typically exhibits an initial melting point (dry) in the range of 90–100 °C (DSC) [2]. For context, one vendor reports the purified single component melting at approximately 80–85 °C , though this value may vary by purity and polymorph. The higher melting point of the single-component material relative to the DTPD mixture is attributed to the absence of lower-melting isomeric impurities that depress the melting range of the commercial blend [1].

Diaryl-p-phenylenediamine Melting point Thermal stability DTPD

Maximum Non-Blooming Loading in Natural Rubber: 2 phr for the Target Component vs. ≤0.5 phr for Component A

A molecular simulation and experimental study on the leaching behavior of the three individual components of antioxidant N3100 (Component A = DPPD; Component B = N,N′-ditolyl-p-phenylenediamine; Component C = N-phenyl-N′-tolyl-p-phenylenediamine) in natural rubber (NR) established quantitative maximum non-blooming dosage limits [1]. At ambient temperature in NR, Component C (N-phenyl-N′-tolyl-p-phenylenediamine) did not exhibit surface blooming at loadings up to 2 phr. In contrast, Component A could be loaded only up to 0.25 phr and Component B up to 0.5 phr before blooming occurred [1]. This represents a 4- to 8-fold higher allowable loading for the target compound compared to the other two diaryl-PPD components in the same class [1].

Blooming resistance Natural rubber Solubility Migration

Superior Thermo-Oxidative Aging Protection vs. Traditional Mixed DTPD(3100)

In a comparative application study, natural rubber compounds formulated with each of the three individual components of N3100 were evaluated against the traditional mixed antioxidant 3100 (DTPD) for thermo-oxidative aging resistance [1]. All three single-component formulations exhibited superior thermo-oxidative aging protection relative to the mixed 3100 baseline. Among the three, the compound containing N-phenyl-N′-tolyl-p-phenylenediamine demonstrated the best overall comprehensive performance across multiple evaluation criteria, including physical property retention after aging [1]. While specific numerical retention percentages are not disclosed in the abstract, the study explicitly ranks the N-phenyl-N′-tolyl-p-phenylenediamine compound as the top performer [1].

Thermo-oxidative aging Rubber compounding DTPD Antioxidant efficacy

Flex Fatigue Resistance Superior to DTPD(3100) Mixture in Tire-Sidewall-Relevant Testing

In the same comparative study of three synthesized diaryl-PPD antioxidants (BBPD, BTPD, and BXPD) against commercial DTPD, the rubber compounds containing antioxidant BTPD (N-phenyl-N′-tolyl-p-phenylenediamine) and BXPD exhibited flex fatigue resistance superior to that of the DTPD compound [1]. The processing properties, curing characteristics, and ozone aging resistance of the BTPD compound were maintained at a level comparable to the DTPD baseline, while physical properties and thermal aging resistance were reported as better [1]. This pattern—comparable ozone protection plus enhanced flex fatigue and thermal aging—is consistent with the known class-level behavior of diaryl-PPDs offering improved long-term durability relative to alkyl-aryl PPDs [2].

Flex fatigue Antiozonant Tire sidewall DTPD

Asymmetric Substitution Enables Intermediate Solubility and Migration Behavior Between Symmetrical Diaryl-PPDs

Molecular simulation of the three DTPD components in a natural rubber matrix revealed distinct solubility and migration behaviors for each component [1]. Component C (N-phenyl-N′-tolyl-p-phenylenediamine), with its asymmetric phenyl/tolyl substitution, exhibited an intermediate solubility and migration profile distinct from both the symmetrical diphenyl analog (Component A) and the symmetrical ditolyl analog (Component B). This intermediate behavior is consistent with the structural rationale that the tolyl group's methyl substituent modulates both steric hindrance and electronic character relative to the unsubstituted phenyl ring, thereby tuning the compound's compatibility with the non-polar NR matrix .

Molecular simulation Solubility parameter Migration Diaryl-PPD

High-Value Application Scenarios for N-Phenyl-N'-tolyl-p-phenylenediamine Based on Quantitative Differentiation Evidence


Heavy-Duty Tire Sidewall and Carcass Compounds Requiring Maximum Long-Term Flex Fatigue Resistance

Tire sidewalls are subject to repeated flexural deformation and concurrent ozone/oxygen exposure. The demonstrated superiority of N-phenyl-N′-tolyl-p-phenylenediamine over commercial DTPD(3100) in flex fatigue resistance [1], combined with its class-level advantage of diaryl-PPDs in long-term durability over alkyl-aryl PPDs [2], makes it a preferred single-component antidegradant for heavy-duty truck, off-the-road (OTR), and aircraft tire sidewall formulations. The 2 phr maximum non-blooming loading [3] further supports high-dosage strategies for extreme-service tires.

Thick-Section Industrial Rubber Products (Conveyor Belts, Engine Mounts, Bridge Bearings)

For thick rubber articles where antioxidant blooming is a critical quality defect, the 4- to 8-fold higher allowable loading of N-phenyl-N′-tolyl-p-phenylenediamine (2 phr) compared to DPPD (0.25 phr) and N,N′-ditolyl-PPD (0.5 phr) [3] provides a decisive formulation advantage. This enables the incorporation of sufficient antioxidant to protect the interior of thick sections throughout the product's service life without the surface defect risk associated with symmetrical diaryl-PPDs. The superior thermo-oxidative aging protection versus mixed DTPD [4] further supports use in high-temperature service environments such as engine mounts and industrial conveyor belts.

Precision-Formulated Rubber Compounds Requiring Batch-to-Batch Antioxidant Consistency

The traditional DTPD(3100) product is a variable-composition mixture of three diaryl-PPD species, which inherently produces batch-to-batch performance variation [5]. For applications where tight specification control is essential—such as automotive OEM rubber components, pharmaceutical stoppers, and food-contact rubber articles—the single-component N-phenyl-N′-tolyl-p-phenylenediamine offers defined composition and reproducible performance that cannot be achieved with the mixed product. The established industry standard HG/T 4233-2011 [5] provides a regulatory framework for quality control of this single-component material.

Synergistic Antiozonant Systems Combining Diaryl and Alkyl-Aryl PPDs for Balanced Performance

The well-established class-level principle that diaryl-PPDs provide superior durability while alkyl-aryl PPDs (e.g., 6PPD) provide rapid ozone scavenging [2] supports the use of N-phenyl-N′-tolyl-p-phenylenediamine as the diaryl component in synergistic binary or ternary antiozonant systems. Its intermediate solubility and migration profile between DPPD and ditolyl-PPD [3] offers an additional degree of freedom for optimizing the balance between surface availability and bulk retention in such blended systems.

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